Apigenin 7-O-methylglucuronide Apigenin 7-O-methylglucuronide Apigenin 7-O-methylglucuronide is a natural product found in Dodecadenia grandiflora, Origanum vulgare, and Erigeron annuus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13865508
InChI: InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3
SMILES: COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Molecular Formula: C22H20O11
Molecular Weight: 460.4 g/mol

Apigenin 7-O-methylglucuronide

CAS No.:

Cat. No.: VC13865508

Molecular Formula: C22H20O11

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

Apigenin 7-O-methylglucuronide -

Specification

Molecular Formula C22H20O11
Molecular Weight 460.4 g/mol
IUPAC Name methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Standard InChI InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3
Standard InChI Key XXKIWCKZQFBXIR-UHFFFAOYSA-N
SMILES COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Canonical SMILES COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O

Introduction

Structural and Chemical Properties of Apigenin 7-O-Methylglucuronide

Molecular Architecture

Apigenin 7-O-methylglucuronide is characterized by a flavone core (apigenin) conjugated to a methylglucuronic acid group. The IUPAC name is methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy]oxane-2-carboxylate, reflecting its stereochemical configuration . Key features include:

  • Flavone backbone: A tricyclic structure with hydroxyl groups at positions 4', 5, and 7.

  • Methylglucuronide substitution: A methyl ester of glucuronic acid linked via a β-glycosidic bond at the 7-position .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC22H20O11C_{22}H_{20}O_{11}
Molecular Weight460.4 g/mol
CAS Number53538-13-9
Melting PointNot reported
Boiling Point758.9°C (at 760 mmHg)
SolubilityDMSO-soluble
Purity (HPLC)>98%

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses validate its structure. The methyl group on the glucuronic acid moiety produces distinct NMR signals at δ 3.6–3.8 ppm, while the flavone aromatic protons resonate between δ 6.1 and δ 8.2 ppm . HPLC retention times and UV-Vis spectra (λ~270 nm) further confirm its identity .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Apigenin 7-O-methylglucuronide originates from the phenylpropanoid pathway:

  • Phenylpropanoid precursor: L-Phenylalanine → Cinnamate → p-Coumaroyl-CoA .

  • Flavone synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, which isomerizes to naringenin .

  • Oxidation and glycosylation: Apigenin is formed via flavone synthase (FNS). Subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by methyltransferases yields the final product .

Plant Sources

The compound is reported in:

  • Meehania fargesii (Lamiaceae) .

  • Hyssopus officinalis (hyssop) .

  • Urera aurantiaca (Urticaceae) .

Pharmacological Activities

Antifungal Effects

Apigenin 7-O-methylglucuronide exhibits potent activity against Candida spp., with minimum inhibitory concentrations (MICs) of 0.05–0.10 mg/mL, outperforming apigenin (MIC: 0.10 mg/mL) . Mechanisms include:

  • Membrane disruption: Rapid nucleotide leakage from C. albicans cells, indicating compromised membrane integrity .

  • Reactive oxygen species (ROS) modulation: Suppression of intracellular ROS, critical for fungal survival .

Anti-Inflammatory Actions

In lipopolysaccharide (LPS)-activated macrophages, apigenin 7-O-methylglucuronide inhibits:

  • Nitric oxide (NO) release: 97.1% inhibition at 10 μg/mL .

  • TNF-α production: 83.8% reduction at 10 μg/mL .
    These effects are mediated via NF-κB pathway suppression, comparable to dexamethasone .

Collagen Biosynthesis Stimulation

  • Prolidase activation: Increased enzyme activity (150% of control) facilitates collagen turnover .

  • Integrin signaling: β1-Integrin-mediated upregulation of collagen genes .

Comparative Analysis with Related Flavonoids

Table 2: Bioactivity Comparison

CompoundAntifungal MIC (mg/mL)Anticancer IC~50~ (μM)Anti-Inflammatory (NO Inhibition)
Apigenin 7-O-methylglucuronide0.05–0.101097.1% at 10 μg/mL
Apigenin0.10–0.203070.2% at 30 μg/mL
Apigenin-7-glucuronideNot reported2530.7% at 10 μg/mL

Future Directions and Clinical Implications

While preclinical data are promising, further research is needed to:

  • Elucidate pharmacokinetics and bioavailability in vivo.

  • Evaluate synergies with conventional therapies (e.g., antifungals, chemotherapeutics).

  • Explore topical formulations for dermatological applications, leveraging collagen-stimulating effects .

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